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Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant, recurrent
genetic alteration in acute myeloid leukemia (AML), occurring in approximately 10-15% of
patients.[1][2] These mutations are not loss-of-function but confer a neomorphic enzymatic
activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[3][4]
The accumulation of 2-HG is a central event in AML pathogenesis, driving widespread
epigenetic and metabolic reprogramming that ultimately blocks myeloid differentiation and
promotes leukemogenesis. This guide provides a comprehensive overview of the molecular
mechanisms, clinical significance, and therapeutic targeting of IDH2 mutations in AML.

The IDH2 Enzyme: From Normal Function to
Neomorphic Activity

Wild-type IDH2 is a mitochondrial enzyme that plays a critical role in the tricarboxylic acid
(TCA) or Krebs cycle.[3][5] It catalyzes the oxidative decarboxylation of isocitrate to a-
ketoglutarate (a-KG), simultaneously reducing NADP+ to NADPH.[5][6] This reaction is vital for
cellular energy production and for generating NADPH, a key reducing equivalent for antioxidant
defense and biosynthetic processes.
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In AML, IDH2 mutations are typically heterozygous missense mutations affecting key arginine
residues in the enzyme's active site, most commonly at codon 140 (R140) or 172 (R172).[3][6]
These mutations alter the enzyme's function, enabling it to bind a-KG and, using NADPH as a
cofactor, reduce it to R-2-HG.[3][6] This novel, "neomorphic" activity leads to the accumulation
of 2-HG to millimolar concentrations within the leukemic cells.[3]

Core Pathogenic Mechanisms of Mutant IDH2

The pathogenic effects of IDH2 mutations are primarily mediated by the oncometabolite 2-HG,
which acts as a competitive inhibitor of numerous a-KG-dependent dioxygenases.[4][7]

Epigenetic Dysregulation: A Block in Differentiation

2-HG structurally mimics a-KG, allowing it to competitively inhibit enzymes that use a-KG as a
cofactor. This has profound consequences for the epigenetic landscape of hematopoietic cells.

o DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes
(particularly TET2), which are responsible for oxidizing 5-methylcytosine (5mC) to 5-
hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[3][8] This
inhibition leads to a global DNA hypermethylation phenotype, silencing genes critical for
normal myeloid differentiation.[8][9][10] The functional overlap is so significant that IDH2 and
TET2 mutations are almost always mutually exclusive in AML.[3][9]

» Histone Hypermethylation: 2-HG also inhibits a-KG-dependent histone demethylases, such
as the Jumoniji C (JmjC) domain-containing proteins (e.g., JIMJD2A).[3] This results in the
accumulation of repressive histone methylation marks, further contributing to the silencing of
differentiation-associated genes and locking hematopoietic progenitors in an immature,
proliferative state.[3][11]

This widespread epigenetic reprogramming is a key driver of the differentiation block that is a
hallmark of AML.[3][9]

Metabolic Reprogramming and Signaling

Beyond epigenetics, the altered activity of mutant IDH2 and the production of 2-HG rewire
cellular metabolism and signaling.
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e Hypoxia Signaling: The inhibition of a-KG-dependent prolyl hydroxylases by 2-HG leads to
the stabilization and activation of Hypoxia-Inducible Factor 1a (HIF-1a).[3] HIF-1a is a key

transcription factor that promotes adaptation to hypoxic conditions and can contribute to a

more aggressive leukemic phenotype.

o Cooperation with Other Mutations: IDH2 mutations are considered early events in

leukemogenesis but often require cooperation with other mutations to drive full-blown AML.

[5][12] They frequently co-occur with mutations in signaling pathways (e.g., FLT3-ITD,
NRAS) and transcription factors (e.g., NPM1).[13][14] Mouse models have demonstrated
that IDH2 mutants cooperate with class | mutations like FIt3-ITD or NrasG12D to promote

aggressive AML.[13]

Data Presentation: Quantitative Insights into IDH2-

Mutant AML

The following tables summarize key quantitative data related to IDH2 mutations in AML.

Table 1: Frequency and Types of IDH2 Mutations in AML

Characteristic Frequency/Value References
Overall Prevalence in AML  10% - 19% [1][2][14][15]
R140 Mutation ~80% of IDH2-mutated cases [31[9][16]
R172 Mutation ~20% of IDH2-mutated cases [3][9][16]

] Significantly correlated with
Co-occurrence with NPM1 [14][15][16]

R140

Co-occurrence with FLT3-ITD 8% - 30% [6][14]

| Mutual Exclusivity | TET2, WTL1 |[3][9][14] |

Table 2: Prognostic Impact of IDH2 Mutations in AML
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Mutation Type Prognostic Impact Notes References
Controversial; Impact can be
IDH2 (pooled) often no significant influenced by co- [3]1[14]
impact mutations.
Associated with
improved overall
survival, especially in
IDH2 R140 Favorable [15][16]

the context of NPM1
mutation without
FLT3-ITD.

| IDH2 R172 | Poor/Adverse | Associated with a significantly worse outcome and higher relapse

rates compared to R140. |[15][16] |

Table 3: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML

Outcome Metric Value References
Overall Response Rate
32% - 53% [3][6]
(ORR)
Complete Remission (CR) 18% - 19.3% [3][11]
CR + CR with partial
_ 23% [1]
hematologic recovery (CRh)
Median Overall Survival (OS) 9.3 months [6][11]

| Median OS in Patients Achieving CR | 19.7 months |[6][11] |

Mandatory Visualizations

Diagram 1: Pathogenic Mechanism of Mutant IDH2 in

AML

Caption: The pathogenic cascade initiated by mutant IDH2.
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Diagram 2: Experimental Workflow for IDH2-Mutant AML
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Patient Sample
(Bone Marrow / Blood)

Genomic DNA
Extraction

Extraction
PCR & Sanger Sequencing N _
( or NGS (Blsulflte Sequencmg)

LC-MS/MS
IDH2 Mutation Status DNA Methylation L
(WT vs R140/R172) Profile 2-HG Quantification

Metabolite

Correlate with
Clinical Outcome

Click to download full resolution via product page

Caption: A typical workflow for characterizing IDH2-mutant AML.

Diagram 3: Logical Relationship of IDH2 Mutation and
Epigenetic Dysregulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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